molecular formula C15H30O2 B1222760 Lauryl glycidyl ether CAS No. 2461-18-9

Lauryl glycidyl ether

Cat. No. B1222760
CAS RN: 2461-18-9
M. Wt: 242.4 g/mol
InChI Key: VMSIYTPWZLSMOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Lauryl glycidyl ether is synthesized through the reaction of dodecyl alcohol with epichlorohydrin in the presence of a phase transfer catalyst. Optimal reaction conditions have been determined, leading to high yields of the product. This synthesis process is crucial for producing long-chain lauryl glycidyl ether, which serves as an intermediate product for various applications (Meng Xiao-hua, 2010).

Molecular Structure Analysis

The molecular structure of lauryl glycidyl ether has been confirmed through various spectroscopic methods such as FTIR and 13C-NMR. These methods provide detailed insights into the chemical structure, helping to understand the compound's reactivity and properties. Studies on fluorinated derivatives of glycidyl ether, for example, have shown how modifications in the molecular structure can significantly alter the surface properties and moisture resistance of the resulting polymers (Chengzhong Wang, Y. Zuo, 2009).

Chemical Reactions and Properties

Lauryl glycidyl ether can undergo various chemical reactions, contributing to its versatility in applications. It can react with trimethylamine hydrochloride to produce quaternary ammonium textile softeners, demonstrating its utility in the textile industry. The product structure and surface properties indicate good softness in finishing, highlighting the chemical adaptability of lauryl glycidyl ether (Meng Xiao-hua, 2010).

Physical Properties Analysis

The physical properties of lauryl glycidyl ether-modified resins, such as surface hydrophobicity and moisture absorption, have been extensively studied. For instance, the introduction of fluorinated glycidyl ether into epoxy resins has been shown to significantly enhance surface hydrophobicity and reduce moisture absorption, thereby improving the mechanical properties of the epoxy resins without compromising their thermal mechanical properties (Chengzhong Wang, Y. Zuo, 2009).

Chemical Properties Analysis

The chemical properties of lauryl glycidyl ether, including its reactivity with various compounds, enable its use in synthesizing a wide range of products. Its ability to undergo reactions with compounds like trimethylamine hydrochloride to produce products with enhanced softness and surface properties underlines its chemical versatility. Such properties make lauryl glycidyl ether a valuable compound in the synthesis of materials with specific desired characteristics (Meng Xiao-hua, 2010).

Scientific Research Applications

Green Chemistry

  • Field : Green Chemistry .
  • Application : Lauryl glycidyl ether is used in the synthesis of glycerol ethers, which are considered promising for glycerol valorization into products for fine and specialty chemistry .
  • Method : The synthesis involves various industrial building blocks, including 3-chloro-1,2-propanediol, allyl halides or allyl alcohols, epichlorohydrin, and glycidol . The process also involves the hydrolysis of epoxides .
  • Results : The synthesis of glycerol ethers from these building blocks has been successful, with good to excellent selectivity achieved in the hydrolysis of hydrophobic glycidyl ethers in pressurized water media .

Biomedical Applications

  • Field : Biomedical Engineering .
  • Application : Lauryl glycidyl ether is used in the production of glycerol-based epoxy networks, which have potential for surface functionalization, providing anti-microbial and protein repellant function .
  • Method : The synthesis of the glycerol glycidyl ether (GGE) monomer often requires excessive epichlorohydrin (ECH). The resulting polyGGE is densely crosslinked, which possibly contributes to the trapping of organochlorides .
  • Results : The eluent of poly(glycerol glycidyl ether) (polyGGE) films impaired the viability and metabolic activity of L-929 cells due to the organochloride byproducts or epichlorohydrin precursors originating from the GGE monomer .

Epoxy Resin Viscosity Reduction

  • Field : Industrial Chemistry .
  • Application : Lauryl glycidyl ether is used as an epoxy reactive diluent . It is one of a family of glycidyl ethers available used for viscosity reduction of epoxy resins .
  • Method : The use of this diluent affects the mechanical properties and microstructure of epoxy resins .
  • Results : Resins with this diluent tend to show improved workability .

Synthesis of Other Molecules

  • Field : Organic Chemistry .
  • Application : Lauryl glycidyl ether is also used to synthesize other molecules .
  • Method & Results : The specific methods and results can vary widely depending on the target molecule .

Adhesives and Sealants

  • Field : Materials Science .
  • Application : Allyl glycidyl ether, a related compound, is used in adhesives and sealants .
  • Method : As a bifunctional compound, the alkene group or the epoxide group can be reacted selectively to yield a product where the other functional group remains intact for future reactions .
  • Results : The specific results can vary depending on the type of adhesive or sealant being produced .

Laundry Performance Improvement

  • Field : Industrial Chemistry .
  • Application : Lauryl glycidyl ether is used in the synthesis of soil-release polymers (SRPs), which are essential additives of laundry detergents . These SRPs enable soil release from fabric and prevent soil redeposition during the washing cycle .
  • Method : The introduction of hydrophobic lauryl appendages onto the hydroxyethyl cellulose (HEC) backbone is essential to deliver anti-redeposition and soil-release performance .
  • Results : The results demonstrate that the introduction of hydrophobic lauryl appendages onto the HEC backbone is essential to deliver anti-redeposition and soil-release performance .

Epoxy Resin Formulation

  • Field : Industrial Chemistry .
  • Application : Lauryl glycidyl ether is used as a reactive diluent in epoxy formulations . It is used to reduce viscosity and reduce or eliminate the need for solvents or other volatile organic compounds .
  • Method : The use of this diluent affects the mechanical properties and microstructure of epoxy resins .
  • Results : Resins with this diluent tend to show improved workability .

Modification of Biopolymers

  • Field : Materials Science .
  • Application : Modification of starch or cellulose ethers (particularly HEC) with alkyl glycidyl ethers can provide disruption of hydrogen bonding and introduce a hydrophobic group .
  • Method : Such modified starches find use as rheology modifiers in personal care applications, like shampoos and conditioners .
  • Results : The specific results can vary depending on the type of adhesive or sealant being produced .

Safety And Hazards

Lauryl glycidyl ether can cause skin irritation and serious eye damage . It may also cause long-lasting harmful effects to aquatic life . In case of a spill, all sources of ignition should be removed, and the area should be cleaned with ethanol followed by a soap and water solution . It is recommended to wear protective clothing and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-(dodecoxymethyl)oxirane
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InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3
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InChI Key

VMSIYTPWZLSMOH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOCC1CO1
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Molecular Formula

C15H30O2
Record name LAURYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID0025494
Record name Dodecyl glycidyl ether
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Molecular Weight

242.40 g/mol
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Physical Description

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO]
Record name LAURYL GLYCIDYL ETHER
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Record name Dodecyl glycidyl ether
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name LAURYL GLYCIDYL ETHER
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Product Name

Lauryl glycidyl ether

CAS RN

2461-18-9
Record name LAURYL GLYCIDYL ETHER
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Record name Dodecyl glycidyl ether
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Record name Oxirane, 2-[(dodecyloxy)methyl]-
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Record name Dodecyl glycidyl ether
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Record name [(dodecyloxy)methyl]oxirane
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Record name GLYCIDYL LAURYL ETHER
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Record name DODECYL GLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

Dodecanol (167.4 g) and 8.1 g of trifluoromethanesulfonic acid were heated to 95° C. while stirring. To the reaction mixture, 166.5 g of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 8 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. Over 1 hour, 75 g of a 48% aqueous solution of sodium hydroxide was added dropwise at a temperature maintained at 50° C. After stirring for 3 hours, 120 mL of water was added to the reaction mixture to cause separation. The water layer thus occurred was removed. The residue was then washed twice with 100 mL of water, whereby 249 g of crude dodecyl glycidyl ether was obtained.
Quantity
167.4 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
166.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
CM Ryu, B Pang, HI Kim, HJ Kim, JW Park… - International journal of …, 2013 - Elsevier
… In this study, acrylic copolymer was post-reacted with both glycidyl methacrylate (GMA) and lauryl glycidyl ether (LGE) to give the photo-crosslinkable PSAs having various contents of …
Number of citations: 17 www.sciencedirect.com
유종민, 방패리, 장우경, 김형일, 김경만 - 한국고분자학회학술대회연구 …, 2011 - cheric.org
… -ethylhexyl acrylate, ethyl acrylate, lauryl glycidyl ether, glycidyl methacrylate and acrylic acid … phr) and various molar ratio of glycidyl methacrylate to lauryl glycidyl ether (0.9:0.1, 0.7:0.3, …
Number of citations: 2 www.cheric.org
DA Canter, E Zeiger, S Haworth, T Lawlor… - Mutation Research …, 1986 - Elsevier
… Octyl glycidyl ether, decyl glycidyl ether, and lauryl glycidyl ether were weakly mutagenic in … TA1535 only with rat liver activation, while lauryl glycidyl ether was not mutagenic in all strain/…
Number of citations: 108 www.sciencedirect.com
윤지환, 최혜윤, 하창식, 김일 - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
… of 2-ethylhexyl acrylate, ethyl acrylate, lauryl glycidyl ether, glycidyl methacrylate and acrylic … phr) and various molar ratio of glycidyl methacrylate to lauryl glycidyl ether (0.9: 0.1, 0.7:0.3, …
Number of citations: 2 www.dbpia.co.kr
여주미, 박문정 - 한국고분자학회학술대회연구논문초록집, 2011 - dbpia.co.kr
… of 2-ethylhexyl acrylate, ethyl acrylate, lauryl glycidyl ether, glycidyl methacrylate and acrylic … phr) and various molar ratio of glycidyl methacrylate to lauryl glycidyl ether (0.9: 0.1, 0.7:0.3, …
Number of citations: 2 www.dbpia.co.kr
유정현, 최전모, 남병욱, 김백진 - 한국고분자학회학술대회연구논문 …, 2011 - dbpia.co.kr
… of 2-ethylhexyl acrylate, ethyl acrylate, lauryl glycidyl ether, glycidyl methacrylate and acrylic … phr) and various molar ratio of glycidyl methacrylate to lauryl glycidyl ether (0.9: 0.1, 0.7:0.3, …
Number of citations: 3 www.dbpia.co.kr
Q Xu, Y Bai, X Zhao, M Ren, S Wang, F Kong - Industrial Crops and …, 2021 - Elsevier
… al. used alkaline lignin to react with lauryl glycidyl ether to bind lipophilic long alkyl chains, and … The results show that the reaction between lauryl glycidyl ether and the carboxyl group in …
Number of citations: 17 www.sciencedirect.com
M D'Avino, R Chilton, S Gang, MR Sivik… - Industrial & …, 2022 - ACS Publications
… Then, lauryl glycidyl ether (0.26 g, 1 mmol) was added dropwise via a syringe and the reaction was heated at 80 C for 16 h. After cooling to room temperature, the reaction mixture was …
Number of citations: 2 pubs.acs.org
CM Ryu, HI Kim, YH Nam, SH Lee, HJ Kim… - Proceedings of the …, 2010 - koreascience.kr
1. 서론 MCP (milti-chip packaging) 에 사용되는 wafer 는 기존의 wafer 에 비해 매우 얇은 두께로 가공이 되기 때문에 기존의 공정 접합 소재를 사용할 경우 정밀가공이 매우 어려우며, 제조…
Number of citations: 0 koreascience.kr
PJ Mons, N Fribiczer, K Kowalczuk, P Poudel… - Polymer …, 2022 - pubs.rsc.org
… -based graft copolymers which used either benzyl glycidyl ether (BGE), 1,2-epoxy octane (EOct), nonafluoropentyloxirane (NFPO), poly(ethylene glycol)glycidyl lauryl glycidyl ether (PEO…
Number of citations: 4 pubs.rsc.org

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